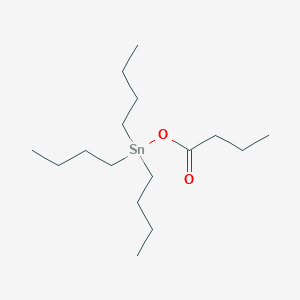
(Butanoyloxy)(tributyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butanoyloxy)(tributyl)stannane is an organotin compound that features a butanoyloxy group attached to a tributyltin moiety. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to generate tin-centered radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Butanoyloxy)(tributyl)stannane typically involves the reaction of tributyltin hydride with butanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnH+CH3(CH2)2COCl→Bu3SnOCOCH2CH2CH3+HCl
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Butanoyloxy)(tributyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Radical Reactions: Often initiated by azobisisobutyronitrile (AIBN) or light irradiation.
Nucleophilic Substitution: Typically involves the use of strong nucleophiles such as Grignard reagents.
Dehalogenation: Commonly performed in the presence of a radical initiator.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in radical reactions, the product is often a hydrocarbon, while in nucleophilic substitution, the product is an organotin compound with a different substituent.
Scientific Research Applications
(Butanoyloxy)(tributyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in radical reactions and dehalogenation processes.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential use in drug delivery systems.
Industry: Used in the production of other organotin compounds and as a catalyst in certain polymerization reactions.
Mechanism of Action
The mechanism of action of (Butanoyloxy)(tributyl)stannane involves the generation of tin-centered radicals. These radicals can participate in various reactions, such as hydrogen abstraction and addition to double bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: A commonly used organotin hydride with similar reactivity.
Triphenyltin Hydride: Another organotin hydride with different substituents.
Dibutyltin Oxide: Used in similar applications but with different reactivity.
Uniqueness
(Butanoyloxy)(tributyl)stannane is unique due to the presence of the butanoyloxy group, which can influence its reactivity and applications. Its ability to participate in both radical and nucleophilic substitution reactions makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
13722-51-5 |
|---|---|
Molecular Formula |
C16H34O2Sn |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
tributylstannyl butanoate |
InChI |
InChI=1S/C4H8O2.3C4H9.Sn/c1-2-3-4(5)6;3*1-3-4-2;/h2-3H2,1H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
LLRBDFSXDHIVOQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















